3-(4-fluorophenyl)-N-(2-methyl-4-quinolinyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorophenyl)-N-(2-methyl-4-quinolinyl)acrylamide, also known as TAK-285, is a small molecule inhibitor of the HER2 protein. HER2 is a receptor protein that is overexpressed in certain types of cancer, particularly breast cancer. TAK-285 has shown promise as a potential treatment for HER2-positive breast cancer.
Mecanismo De Acción
3-(4-fluorophenyl)-N-(2-methyl-4-quinolinyl)acrylamide works by binding to the HER2 protein and inhibiting its activity. HER2 is a member of the epidermal growth factor receptor (EGFR) family of proteins, which play a key role in cell growth and division. Overexpression of HER2 is associated with increased cell proliferation and survival, making it an attractive target for cancer therapy.
Biochemical and Physiological Effects:
3-(4-fluorophenyl)-N-(2-methyl-4-quinolinyl)acrylamide has been shown to inhibit the phosphorylation of HER2, leading to downstream effects on cell signaling pathways. This results in reduced cell proliferation and increased cell death in HER2-positive breast cancer cells. 3-(4-fluorophenyl)-N-(2-methyl-4-quinolinyl)acrylamide has also been shown to inhibit the growth of cancer stem cells, which are thought to play a role in tumor recurrence and resistance to therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(4-fluorophenyl)-N-(2-methyl-4-quinolinyl)acrylamide is its specificity for HER2, which reduces the risk of off-target effects. 3-(4-fluorophenyl)-N-(2-methyl-4-quinolinyl)acrylamide has also shown promise in combination with other anti-cancer drugs, suggesting that it could be used as part of a combination therapy approach. However, 3-(4-fluorophenyl)-N-(2-methyl-4-quinolinyl)acrylamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several potential future directions for research on 3-(4-fluorophenyl)-N-(2-methyl-4-quinolinyl)acrylamide. One area of interest is the development of combination therapies that include 3-(4-fluorophenyl)-N-(2-methyl-4-quinolinyl)acrylamide, either with other targeted therapies or with chemotherapy. Another area of research is the identification of biomarkers that could be used to predict response to 3-(4-fluorophenyl)-N-(2-methyl-4-quinolinyl)acrylamide. Finally, there is interest in exploring the potential use of 3-(4-fluorophenyl)-N-(2-methyl-4-quinolinyl)acrylamide in other types of cancer that overexpress HER2, such as gastric and ovarian cancer.
Métodos De Síntesis
The synthesis of 3-(4-fluorophenyl)-N-(2-methyl-4-quinolinyl)acrylamide involves several steps, starting with the reaction of 4-fluoroaniline with 2-methyl-4-quinolinecarboxaldehyde to form a Schiff base. This is followed by a Michael addition reaction with acryloyl chloride to form the final product, 3-(4-fluorophenyl)-N-(2-methyl-4-quinolinyl)acrylamide.
Aplicaciones Científicas De Investigación
3-(4-fluorophenyl)-N-(2-methyl-4-quinolinyl)acrylamide has been extensively studied in preclinical models of HER2-positive breast cancer. In vitro studies have shown that 3-(4-fluorophenyl)-N-(2-methyl-4-quinolinyl)acrylamide inhibits the growth of HER2-positive breast cancer cells, both alone and in combination with other anti-cancer drugs. In vivo studies in mouse models of breast cancer have also demonstrated the efficacy of 3-(4-fluorophenyl)-N-(2-methyl-4-quinolinyl)acrylamide in reducing tumor growth and metastasis.
Propiedades
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-(2-methylquinolin-4-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O/c1-13-12-18(16-4-2-3-5-17(16)21-13)22-19(23)11-8-14-6-9-15(20)10-7-14/h2-12H,1H3,(H,21,22,23)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZYVBMOTVMMKF-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C=CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)/C=C/C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-fluorophenyl)-N-(2-methylquinolin-4-yl)prop-2-enamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.